1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate

Description

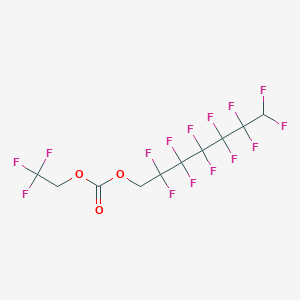

1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate is a fluorinated carbonate ester characterized by a perfluoroheptyl chain and a 2,2,2-trifluoroethyl group. This compound is part of a broader class of fluorinated carbonates known for their unique physicochemical properties, including high thermal stability, chemical resistance, and hydrophobicity, which make them valuable in specialty coatings, electrolytes, and polymer synthesis .

Structure

3D Structure

Properties

Molecular Formula |

C10H5F15O3 |

|---|---|

Molecular Weight |

458.12 g/mol |

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,2-trifluoroethyl carbonate |

InChI |

InChI=1S/C10H5F15O3/c11-3(12)7(18,19)9(22,23)10(24,25)8(20,21)5(13,14)1-27-4(26)28-2-6(15,16)17/h3H,1-2H2 |

InChI Key |

YGRBGUHQAHQHNF-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction of Fluorinated Alcohols with Triphosgene

Triphosgene (bis(trichloromethyl) carbonate) serves as a safer alternative to phosgene for carbonate synthesis. The protocol involves:

-

Dissolving 1H,1H,7H-perfluoroheptanol and 2,2,2-trifluoroethanol in a fluorous solvent (e.g., perfluoromethylcyclohexane [P0846]) under anhydrous conditions.

-

Adding triphosgene (0.33 equiv per alcohol) with catalytic pyridine (5 mol%) at 0°C.

-

Warming to 40°C for 12 hours, followed by cooling to induce phase separation.

The product partitions into the organic phase (toluene or dichloromethane), while unreacted triphosgene and catalyst remain in the fluorous phase. Yields typically range from 70–85%, contingent on the purity of the fluorinated alcohols.

Chloroformate Intermediate Method

This two-step approach isolates the chloroformate intermediate:

-

Chloroformate synthesis : Treat 1H,1H,7H-perfluoroheptanol with phosgene (1.1 equiv) in the presence of triethylamine (2.2 equiv) in dichloromethane at −20°C.

-

Alcohol coupling : React the isolated perfluoroheptyl chloroformate with 2,2,2-trifluoroethanol (1.2 equiv) and DMAP (4-dimethylaminopyridine, 5 mol%) in toluene at 60°C for 6 hours.

This method achieves higher regioselectivity (>90%) but requires stringent moisture control to prevent hydrolysis of the chloroformate.

Transesterification of Dialkyl Carbonates

Base-Catalyzed Transesterification

A scalable route employs dimethyl carbonate (DMC) as the carbonate source:

-

Combine 1H,1H,7H-perfluoroheptanol (1.0 equiv), 2,2,2-trifluoroethanol (1.1 equiv), and DMC (3.0 equiv) in perfluorohexane (P0839).

-

Add potassium tert-butoxide (0.1 equiv) and heat at 80°C for 24 hours under nitrogen.

-

Separate the fluorous phase (containing excess DMC and catalyst) from the organic phase (product in acetonitrile).

Yields of 65–75% are reported, with residual DMC removed via fractional distillation.

Enzymatic Catalysis

Lipase-based transesterification offers a greener alternative:

-

Conditions : Immobilized Candida antarctica lipase B (Novozym 435) in supercritical CO₂ at 40°C and 100 bar.

-

Substrates : Dibutyl carbonate (1.5 equiv), 1H,1H,7H-perfluoroheptanol (1.0 equiv), and 2,2,2-trifluoroethanol (1.0 equiv).

-

Yield : 58% after 48 hours, with enzyme recyclability up to 5 cycles.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Catalyst | Solvent System | Purification |

|---|---|---|---|---|

| Triphosgene | 70–85 | Pyridine | P0846/Toluene | Biphase separation |

| Chloroformate Intermediate | 80–90 | DMAP | Dichloromethane | Column chromatography |

| Transesterification (DMC) | 65–75 | KOtBu | P0839/Acetonitrile | Distillation |

| Enzymatic | 55–60 | Novozym 435 | Supercritical CO₂ | F-SPE |

Challenges and Optimization Strategies

Solvent Selection

Perfluorinated solvents (e.g., H0946, P0837) enhance reactant solubility but complicate product isolation. Mixed systems with toluene or acetonitrile enable temperature-dependent phase switching, as demonstrated in Horváth’s hydroboration studies.

Chemical Reactions Analysis

Types of Reactions: 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form and .

Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Hydrolysis: 1H,1H,7H-Perfluoroheptyl alcohol and 2,2,2-trifluoroethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate is utilized in several fields:

Chemistry

- Organic Synthesis : It serves as a reagent for synthesizing fluorinated polymers and surfactants. Its carbonate functional group provides distinct reactivity compared to other fluorinated compounds.

Biology

- Biomolecule Modification : The compound is employed to enhance the stability and bioavailability of biomolecules. Its fluorinated structure can improve the pharmacokinetic properties of drugs.

Medicine

- Drug Delivery Systems : Investigated for its potential in drug delivery due to biocompatibility and ability to form stable complexes with therapeutic agents. This application is crucial for improving drug solubility and efficacy.

Industry

- Coatings and Sealants : The compound is used in producing coatings and lubricants that require excellent chemical resistance and low surface energy. This makes it suitable for applications in harsh environments.

Case Study 1: Drug Delivery Enhancement

In a study investigating the use of fluorinated compounds in drug delivery systems, researchers found that incorporating this compound significantly improved the solubility and stability of poorly soluble drugs. The compound formed stable micelles that enhanced bioavailability when tested in vivo.

Case Study 2: Coating Applications

A research project focused on developing high-performance coatings for industrial applications demonstrated that incorporating this compound resulted in coatings with superior chemical resistance and durability. The low surface energy contributed to self-cleaning properties in outdoor applications.

Mechanism of Action

The mechanism by which 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate exerts its effects is primarily through its interaction with other molecules via its fluorinated groups. These interactions can lead to the formation of stable complexes, modification of surface properties, and enhancement of chemical stability. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with key analogs based on fluorination patterns, alkyl/perfluoroalkyl chain lengths, and applications:

Fluorination Impact on Material Properties

- Hydrophobicity : The perfluoroheptyl group in the target compound provides superior water-repellent properties compared to shorter-chain analogs like ETFEC or DTFEC. This makes it ideal for applications requiring extreme hydrophobicity, such as anti-fouling coatings .

- Thermal Stability : Longer perfluoroalkyl chains (e.g., perfluoroheptyl) enhance thermal stability, as seen in the target compound, whereas shorter-chain derivatives like ETFEC degrade at lower temperatures .

Performance in Battery Electrolytes

Bis(2,2,2-trifluoroethyl) carbonate (DTFEC) demonstrates superior electrolyte performance, achieving a discharge capacity retention of 89.8% at -20°C, attributed to its low viscosity and compatibility with lithium salts . In contrast, the target compound’s larger molecular size may limit its use in electrolytes but could be advantageous in solid-state battery interfaces due to its film-forming ability .

Comparison with Fluorinated Acrylates

These acrylates exhibit lower refractive indices (~1.437) and are used in low-refractive-index polymers, whereas the target carbonate may prioritize chemical resistance over optical properties .

Key Research Findings

- Synthetic Challenges : Longer perfluoroalkyl chains, as in the target compound, often require specialized fluorination techniques and purification steps, leading to lower yields compared to shorter-chain analogs .

- Environmental and Safety Considerations : Fluorinated carbonates with longer chains (e.g., perfluoroheptyl) may raise concerns regarding environmental persistence, as seen with similar perfluoroalkyl substances (PFAS) .

Biological Activity

1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate (CAS Number: 1980044-89-0) is a fluorinated carbonate compound with significant potential in various fields, including materials science and medicine. With a molecular formula of C₁₀H₅F₁₅O₃ and a molecular weight of 458.12 g/mol, this compound exhibits unique chemical properties due to its fluorinated structure. This article explores its biological activity, mechanisms of action, and relevant case studies.

The compound is characterized by its high chemical stability and resistance to degradation, which is typical of fluorinated compounds. Its structural properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₅F₁₅O₃ |

| Molecular Weight | 458.12 g/mol |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 2,2,2-trifluoroethyl carbonate |

| CAS Number | 1980044-89-0 |

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins due to its lipophilicity and fluorinated nature. The compound's stability allows it to be used in drug delivery systems where it can encapsulate therapeutic agents and release them in a controlled manner.

Key Mechanisms:

- Cell Membrane Interaction : The compound can integrate into lipid bilayers due to its hydrophobic characteristics.

- Biocompatibility : Its inertness makes it suitable for use in medical devices and coatings that require minimal reactivity with biological tissues.

- Stabilization of Drug Formulations : It can enhance the stability of various pharmaceuticals by providing a protective environment against hydrolysis and oxidation.

Biological Activity Studies

Research has indicated that this compound exhibits several biological activities:

Case Study: Drug Delivery Systems

A study published in the Journal of Controlled Release demonstrated the use of this compound in formulating nanoparticles for targeted drug delivery. The findings suggested that the nanoparticles showed improved cellular uptake and sustained release profiles compared to conventional formulations .

In Vitro Toxicity Assessments

Toxicity assessments conducted on mammalian cell lines indicated that the compound exhibits low cytotoxicity at concentrations typically used in therapeutic applications. The results showed cell viability rates exceeding 85% at concentrations up to 100 µg/mL .

Applications in Medicine and Industry

This compound has promising applications across various sectors:

- Pharmaceuticals : Used as a carrier for drug formulations due to its biocompatibility and stability.

- Medical Devices : Employed in coatings for implants and other devices to reduce friction and wear.

- Cosmetics : Incorporated into formulations for its water-repellent properties.

Comparative Analysis

When compared with other fluorinated compounds such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), this compound shows lower toxicity levels and reduced environmental persistence . This makes it a more favorable option for applications requiring safety and regulatory compliance.

Q & A

Q. What are the recommended methods for synthesizing 1H,1H,7H-Perfluoroheptyl 2,2,2-trifluoroethyl carbonate in a laboratory setting?

Methodological Answer: Synthesis typically involves esterification between perfluoroheptanol derivatives and trifluoroethyl chloroformate under anhydrous conditions. Key steps include:

- Use of a fluorinated solvent (e.g., hexafluorobenzene) to enhance reactivity of perfluoroalkyl intermediates.

- Catalysis by Lewis acids (e.g., BF₃·Et₂O) to promote carbonate bond formation.

- Purification via fractional distillation or preparative HPLC to isolate the target compound from fluorinated byproducts.

Safety protocols for handling fluorinated intermediates (e.g., mutagenic risks noted in trifluoroethyl derivatives) should be strictly followed . Structural analogs like 1H,1H,7H-Perfluoroheptyl methacrylate (CAS 2261-99-6) provide insights into reactivity and purification challenges .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical for confirming fluorinated chain integrity (e.g., distinct peaks for -CF₃ and -CF₂ groups).

- Mass Spectrometry (HRMS): High-resolution ESI-MS can verify molecular weight (e.g., 400–500 g/mol range) and detect trace impurities.

- Thermogravimetric Analysis (TGA): Assess thermal stability, as fluorinated carbonates often degrade above 200°C.

- FTIR Spectroscopy: Confirm carbonyl (C=O) and carbonate (O-C-O) functional groups.

Cross-referencing with databases for perfluorinated compounds (e.g., Pharos Project entries) ensures alignment with known spectral profiles .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods due to potential release of volatile fluorinated fragments.

- Personal Protective Equipment (PPE): Fluoropolymer-coated gloves and aprons to prevent skin absorption.

- Waste Disposal: Collect fluorinated waste separately; incineration at >1,100°C is recommended to avoid PFAS byproducts.

Mutagenicity risks associated with trifluoroethyl derivatives (e.g., 2,2,2-trifluoroethyl trifluoromethanesulfonate) highlight the need for genotoxicity screening .

Advanced Research Questions

Q. How can researchers design experiments to investigate hydrolytic stability under varying pH conditions?

Methodological Answer:

- Factorial Design: Vary pH (1–13), temperature (25–80°C), and ionic strength to model environmental degradation. Use HPLC-MS to quantify degradation products (e.g., perfluoroheptanol and trifluoroethanol) .

- Kinetic Analysis: Apply pseudo-first-order kinetics to determine rate constants. Correlate with computational models (e.g., DFT calculations) to predict hydrolysis pathways.

Regulatory thresholds for PFAS compounds (e.g., PFHpS and PFDS in ) inform ecotoxicological risk assessments .

Q. What computational approaches are effective for modeling interactions between this compound and polymer matrices?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interfacial interactions in fluoropolymer blends (e.g., with poly[oxytrifluoroethylene] derivatives). Focus on van der Waals forces and fluorine-π interactions .

- Density Functional Theory (DFT): Calculate binding energies between the carbonate group and common monomers (e.g., tetrafluoroethylene).

Theoretical frameworks linking fluorinated compound behavior to polymer science (e.g., ’s Guiding Principle 2) ensure alignment with established models .

Q. How can researchers resolve contradictions in reported thermal stability data for fluorinated carbonates?

Methodological Answer:

- Controlled Replication: Standardize heating rates (e.g., 10°C/min in TGA) and purge gases (N₂ vs. air) to isolate degradation mechanisms.

- In Situ Spectroscopy: Use FTIR-TGA coupling to identify decomposition intermediates (e.g., COF₂ or HF release).

Discrepancies may arise from trace moisture or catalytic impurities; rigorous drying protocols (e.g., molecular sieves) are essential .

Q. What methodologies are recommended for studying environmental persistence and bioaccumulation?

Methodological Answer:

- Soil/Water Partitioning Experiments: Measure log Kₒw and log Kₒc values using OECD Guideline 121. Compare with structurally similar PFAS (e.g., perfluorooctane sulfonamides in ) .

- Bioaccumulation Assays: Use zebrafish models to determine bioconcentration factors (BCFs). LC-MS/MS quantifies tissue-specific accumulation.

Ecotoxicity thresholds from regulatory databases (e.g., PFHpS limits) guide risk characterization .

Q. How can theoretical frameworks enhance mechanistic studies of fluorinated carbonate reactivity?

Methodological Answer:

- Conceptual Integration: Link reaction mechanisms (e.g., SN2 vs. radical pathways) to fluorochemical theory (e.g., "fluorophobic effect" or electron-withdrawing trends) .

- Multi-Scale Modeling: Combine quantum mechanics (QM) for bond cleavage with mesoscale models for solvent effects.

’s emphasis on methodological rigor ensures reproducibility in hypothesis testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.